D-Lysine
Overview
Description
D-lysine, also known as (2R)-2,6-diaminohexanoic acid, is an enantiomer of the amino acid lysine. It is a basic, aliphatic amino acid with a positively charged side chain at physiological pH. Unlike its counterpart L-lysine, which is biologically active and essential for humans, this compound is not commonly found in nature and is often synthesized for research and industrial purposes .
Mechanism of Action
Target of Action
D-Lysine, an essential amino acid, primarily targets the Alanine racemase, catabolic in Pseudomonas aeruginosa and Diaminopimelate decarboxylase in Escherichia coli . These enzymes play crucial roles in bacterial cell wall synthesis and amino acid metabolism, respectively .
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, potentially inhibiting their function . .
Biochemical Pathways
This compound is involved in the α-aminoadipate (AAA) pathway for lysine biosynthesis, which is distinct from the diaminopimelate pathway used by plants, bacteria, and lower fungi . In the AAA pathway, this compound is synthesized from α-ketoglutarate and acetylcoenzyme A, with α-aminoadipate serving as an intermediate metabolite .
Result of Action
Given its role in the aaa pathway, it is likely that this compound influences the synthesis of l-lysine, an essential amino acid involved in protein synthesis, energy production, and other vital cellular processes .
Biochemical Analysis
Biochemical Properties
D-Lysine participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme lysine decarboxylase, which catalyzes the decarboxylation of this compound . The nature of these interactions is often complex and involves multiple binding sites and conformational changes .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can affect the expression of certain genes, thereby influencing the production of proteins and other biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to enzymes like lysine decarboxylase, influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-lysine can be synthesized through the racemization of L-lysine. This process involves converting L-lysine to a racemic mixture of this compound and L-lysine. One method involves treating L-lysine with sodium hydroxide at high temperatures (100°C) in the presence of salicylaldehyde, which acts as a catalyst. The racemization process can be completed within 4 hours .
Industrial Production Methods: Industrial production of this compound often involves microbial asymmetric transformation. For example, Hafnia alvei AS1.1009 cells can be used as biocatalysts to convert DL-lysine crystals into crystalline this compound with a yield of 56.6% after purification .
Chemical Reactions Analysis
Types of Reactions: D-lysine undergoes various chemical reactions, including:
Nucleophilic Substitution: this compound reacts with anhydrides such as methylmaleic anhydride in a nucleophilic substitution reaction.
Common Reagents and Conditions:
Sanger’s Reagent: Used for acylation reactions.
Methylmaleic Anhydride: Used for nucleophilic substitution reactions.
Major Products:
2,4-Dinitrophenyl-lysine: Formed from the reaction with Sanger’s reagent.
TNB-lysine: Formed from the reaction with trinitrobenzenesulfonate.
Scientific Research Applications
D-lysine has several applications in scientific research:
Cell Culture: Poly-D-lysine is used to coat tissue culture surfaces to enhance cell adhesion, particularly for neuronal cells.
Gene Transfer: this compound polymers are investigated as nonviral vectors for gene delivery in neuroblastoma cells.
Neuronal Differentiation: It promotes neuronal differentiation and expansion in vitro.
Comparison with Similar Compounds
L-lysine: The biologically active enantiomer of lysine, essential for human health.
Poly-L-lysine: Used similarly to poly-D-lysine for cell culture applications.
Diaminopimelic Acid: An intermediate in the biosynthesis of lysine in bacteria.
Uniqueness: D-lysine is unique in its application for synthetic and research purposes, particularly in enhancing cell adhesion and gene transfer. Unlike L-lysine, it is not naturally occurring and is synthesized for specific scientific and industrial uses .
Properties
IUPAC Name |
(2R)-2,6-diaminohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26853-89-4 | |
Record name | D-Lysine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26853-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4074986 | |
Record name | D-Lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Lysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
310.00 to 312.00 °C. @ 760.00 mm Hg | |
Record name | D-Lysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
923-27-3, 26853-89-4 | |
Record name | D-Lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Lysine, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026853894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Lysine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03252 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HQ6U6424Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Lysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218.00 °C. @ 760.00 mm Hg | |
Record name | D-Lysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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